Physicochemical Profile: Higher Molecular Weight and Predicted Density Differentiate from 2-Bromo Analog
The target compound possesses a distinct molecular weight (278.05 g/mol) and predicted density (1.918 g/cm³) compared to the common alternative Methyl 2-bromoisonicotinate (MW: 216.03 g/mol; Density: ~1.6 g/cm³ predicted) . The predicted pKa of 0.65 for the target compound also differs from the unsubstituted analog, influencing solubility and permeability in biological assays. These quantitative differences are critical for ensuring correct compound identity and for understanding behavior in formulation and purification processes.
| Evidence Dimension | Molecular Weight and Predicted Density |
|---|---|
| Target Compound Data | MW: 278.05 g/mol; Density: 1.918 ± 0.06 g/cm³ (Predicted); pKa: 0.65 ± 0.18 (Predicted) |
| Comparator Or Baseline | Methyl 2-bromoisonicotinate (CAS 26156-48-9): MW: 216.03 g/mol; Density: ~1.6 g/cm³ (Predicted) |
| Quantified Difference | MW difference: +62.02 g/mol; Density difference: +0.318 g/cm³ |
| Conditions | Predicted values derived from ACD/Labs or similar software algorithms. |
Why This Matters
Accurate physicochemical parameters are essential for procurement verification, computational modeling, and predicting compound behavior in high-throughput screening workflows.
